

4-chloro-N-ethyl-3-nitroaniline CAS number and molecular weight

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Compound of Interest

Compound Name: **4-chloro-N-ethyl-3-nitroaniline**

Cat. No.: **B13311770**

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Technical Guide: 4-chloro-N-ethyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-chloro-N-ethyl-3-nitroaniline**, including its chemical properties, proposed synthesis, and analytical characterization methods. While specific experimental data for this compound is limited in publicly available literature, this guide leverages established protocols for structurally similar compounds to provide a robust framework for its synthesis and analysis.

Core Compound Properties

Basic chemical and physical properties of **4-chloro-N-ethyl-3-nitroaniline** are summarized below.

Property	Value	Source
CAS Number	1157074-03-7	[1] [2]
Molecular Formula	C ₈ H ₉ CIN ₂ O ₂	[1] [2]
Molecular Weight	200.62 g/mol	[1] [2]
IUPAC Name	4-chloro-N-ethyl-3-nitroaniline	[1]
SMILES	CCNC1=CC(=C(C=C1Cl)--INVALID-LINK--[O-])	[1]

Proposed Synthesis

A definitive, published protocol for the synthesis of **4-chloro-N-ethyl-3-nitroaniline** is not readily available. However, a plausible and efficient synthetic route can be proposed based on the well-established N-alkylation of nitroaniline derivatives.[\[3\]](#)[\[4\]](#) The proposed pathway involves the direct N-alkylation of 4-chloro-3-nitroaniline with an ethylating agent.

Experimental Protocol: N-alkylation of 4-chloro-3-nitroaniline

This protocol is adapted from the synthesis of similar N-alkylated nitroaniline derivatives and may require optimization.

Materials:

- 4-chloro-3-nitroaniline (starting material)
- Ethylating agent (e.g., ethyl iodide, ethyl bromide, or diethyl sulfate)
- Base (e.g., potassium carbonate, sodium hydride)
- Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
- Ethyl acetate
- Brine solution

- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- To a solution of 4-chloro-3-nitroaniline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq).
- Stir the suspension at room temperature for 15-20 minutes.
- Add the ethylating agent (1.2-1.5 eq) dropwise to the reaction mixture.
- Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature.
- Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure **4-chloro-N-ethyl-3-nitroaniline**.

Safety Precautions: 4-chloro-3-nitroaniline and its derivatives are potentially hazardous.[\[5\]](#)[\[6\]](#) All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for all chemicals used.

Analytical Characterization

Accurate analytical characterization is crucial for confirming the structure and purity of the synthesized **4-chloro-N-ethyl-3-nitroaniline**. The following protocols are based on methods used for structurally similar compounds.[\[7\]](#)

High-Performance Liquid Chromatography (HPLC)

- Instrumentation: Standard HPLC system with a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., starting with 60:40 v/v).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254-380 nm.
- Sample Preparation: Dissolve approximately 10 mg of the sample in acetonitrile or methanol to a final concentration of 1 mg/mL and filter through a 0.45 μ m syringe filter.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Column: Non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
- Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 15 °C/min.
 - Final hold: Hold at 280 °C for 5 minutes.

- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: 300 MHz or higher field NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Analysis: Both ^1H and ^{13}C NMR should be performed to confirm the structure.

Potential Biological Activity and Applications

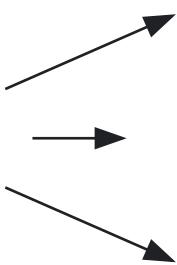
While there is no specific biological activity reported for **4-chloro-N-ethyl-3-nitroaniline**, the structurally related N-(2-chloroethyl)-nitroaniline scaffold is being explored for therapeutic applications.^[8] The presence of the nitro group and the chloro-substituted aromatic ring suggests potential for various biological activities. The nitro group can be bioreduced to reactive intermediates, and the overall electronic properties of the molecule may allow it to interact with biological macromolecules.^[8]

Derivatives of chloronitrobenzene are utilized as precursors in the synthesis of various industrial and agricultural chemicals, as well as antioxidants.^[9]

Diagrams

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Caption: General experimental workflow for the synthesis and characterization.



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Caption: Workflow for the analytical characterization of the final compound.

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